molecular formula C17H21Cl2N3O3 B1665925 Azasetron CAS No. 123040-16-4

Azasetron

Cat. No. B1665925
M. Wt: 386.3 g/mol
InChI Key: DBMKBKPJYAHLQP-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04892872

Procedure details

To a solution of 3.0 g of 3-aminoquinuclidine and 3.0 g of N-methylmorpholine in 60 ml of chloroform is added 6.2 g of 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid chloride under cooling and stirring followed by stirring for 2 hours. The resultant solution is washed with water, aqueous sodium hydrogen carbonate and then water, and dried over magnesium sulfate. After the solvent is distilled off under reduced pressure, the residue is recrystallized from ethanol-isopropyl ether and treated with ethanolic hydrochloric acid to give 6-chloro-3,4-dihydro-4-methyl-3-oxo-N-(3-quinuclidinyl)-2H-1,4-benzoxazine-8-carboxamide hydrochloride, melting at 281° C. with decomposition.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.CN1CCOCC1.[Cl:17][C:18]1[CH:19]=[C:20]([C:30](Cl)=[O:31])[C:21]2[O:26][CH2:25][C:24](=[O:27])[N:23]([CH3:28])[C:22]=2[CH:29]=1>C(Cl)(Cl)Cl>[ClH:17].[Cl:17][C:18]1[CH:19]=[C:20]([C:30]([NH:1][CH:2]2[CH:7]3[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]3)[CH2:3]2)=[O:31])[C:21]2[O:26][CH2:25][C:24](=[O:27])[N:23]([CH3:28])[C:22]=2[CH:29]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1CN2CCC1CC2
Name
Quantity
3 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N(C(CO2)=O)C)C1)C(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The resultant solution is washed with water, aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol-isopropyl ether
ADDITION
Type
ADDITION
Details
treated with ethanolic hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(C2=C(N(C(CO2)=O)C)C1)C(=O)NC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.